molecular formula C16H14FNO3 B6407746 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid CAS No. 1262008-45-6

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid

Cat. No.: B6407746
CAS No.: 1262008-45-6
M. Wt: 287.28 g/mol
InChI Key: YGTWGONMHIZQHD-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid is an organic compound with the molecular formula C16H14FNO3 It is a derivative of benzoic acid, featuring a fluorine atom and a dimethylaminocarbonyl group attached to the benzene ring

Properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-4-10(8-11)13-7-6-12(16(20)21)9-14(13)17/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTWGONMHIZQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691309
Record name 3'-(Dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-45-6
Record name 3'-(Dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid.

    Acylation: The amine group is acylated with dimethylcarbamoyl chloride to form the dimethylaminocarbonyl group.

    Coupling: The resulting intermediate is coupled with a phenylboronic acid derivative under Suzuki coupling conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the dimethylaminocarbonyl group or the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or material applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid

Comparison: Compared to similar compounds, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a dimethylaminocarbonyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

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